molecular formula C24H33NO7 B563832 O-Methyl mycophenolate mofetil CAS No. 1322681-37-7

O-Methyl mycophenolate mofetil

Cat. No.: B563832
CAS No.: 1322681-37-7
M. Wt: 447.528
InChI Key: KOEZVGVALFAIMS-FZSIALSZSA-N
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Description

O-Methyl mycophenolate mofetil is a derivative of mycophenolic acid, which is an immunosuppressant used primarily to prevent organ rejection in transplant patients. This compound is a prodrug, meaning it is metabolized in the body to produce the active drug, mycophenolic acid. The modification to include an O-methyl group aims to improve the pharmacokinetic properties of the drug, such as its absorption, distribution, metabolism, and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl mycophenolate mofetil typically involves the esterification of mycophenolic acid with an appropriate alcohol. One common method is the reaction of mycophenolic acid with 2-(4-morpholinyl)ethanol in the presence of a catalyst such as zinc or calcium salts . The reaction is carried out under basic conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification reactions but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and purification through salt formation are employed to achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions: O-Methyl mycophenolate mofetil undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in the compound can be hydrolyzed to produce mycophenolic acid.

    Oxidation and Reduction: These reactions can modify the functional groups present in the molecule, potentially altering its pharmacological activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or morpholine moieties.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the ester bond.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products:

Scientific Research Applications

O-Methyl mycophenolate mofetil has a wide range of applications in scientific research:

Mechanism of Action

O-Methyl mycophenolate mofetil is a prodrug that is metabolized to mycophenolic acid in the body. Mycophenolic acid inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a reduction in the proliferation of T and B lymphocytes, thereby suppressing the immune response. The compound’s effects are primarily mediated through the suppression of cell-mediated immune responses and antibody formation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its modified ester group, which can potentially offer improved pharmacokinetic properties compared to mycophenolate mofetil. This modification aims to enhance the drug’s bioavailability and reduce gastrointestinal side effects, making it a valuable alternative in immunosuppressive therapy .

Properties

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEZVGVALFAIMS-FZSIALSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157455
Record name O-Methyl mycophenolate mofetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322681-37-7
Record name O-Methyl mycophenolate mofetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl mycophenolate mofetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methyl Mycophenolate Mofetil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-METHYL MYCOPHENOLATE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1540AFX387
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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